molecular formula C41H30N2O9 B10884049 2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(biphenyl-4-yl)-2-oxoethyl 2-[2-({2-[2-(biphenyl-4-yl)-2-oxoethoxy]-2-oxoethyl}amino)-2-oxoethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B10884049
M. Wt: 694.7 g/mol
InChI Key: JONRWXBPXIZSBB-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves the interaction of the starting materials mentioned above.
    • Reaction conditions include basic conditions and the use of 2-cyanoacetic acid.
    • Industrial production methods may vary, but the key steps remain consistent.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include those suitable for nucleophilic aromatic substitution (S~N~Ar) reactions.
    • Major products formed depend on the specific reaction conditions.
  • Scientific Research Applications

    • In chemistry, this compound may serve as a building block for designing new materials.
    • In biology, it could be explored for its interactions with biological targets.
    • In medicine, potential therapeutic applications might emerge.
    • In industry, it could contribute to the development of organic semiconductors.
  • Mechanism of Action

    • The exact mechanism remains to be elucidated.
    • Molecular targets and pathways involved are subject to further research.
  • Comparison with Similar Compounds

    Remember that further research and experimental studies are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C41H30N2O9

    Molecular Weight

    694.7 g/mol

    IUPAC Name

    [2-oxo-2-(4-phenylphenyl)ethyl] 1,3-dioxo-2-[2-oxo-2-[[2-oxo-2-[2-oxo-2-(4-phenylphenyl)ethoxy]ethyl]amino]ethyl]isoindole-5-carboxylate

    InChI

    InChI=1S/C41H30N2O9/c44-35(30-15-11-28(12-16-30)26-7-3-1-4-8-26)24-51-38(47)22-42-37(46)23-43-39(48)33-20-19-32(21-34(33)40(43)49)41(50)52-25-36(45)31-17-13-29(14-18-31)27-9-5-2-6-10-27/h1-21H,22-25H2,(H,42,46)

    InChI Key

    JONRWXBPXIZSBB-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CNC(=O)CN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)C6=CC=CC=C6

    Origin of Product

    United States

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